A 81988 is a selective angiotensin II antagonist for type I receptors.
It is a potent, competitive, non-peptidic antagonist of angiotensin AT1 receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Actinonin is a peptidomimetic antibiotic produced by Actinomyces that inhibits aminopeptidases. It inhibits the following matrix metalloproteinases (MMPs): MMP-1 (Ki = 300 nM), MMP-3 (Ki = 1,700 nM), MMP-8 (Ki = 130 nM), and MMP-9 (Ki = 330 nM). } Actinonin acts as an herbicide by targeting plastid peptide deformylase, an enzyme required for N-terminal processing of plastid-encoded proteins. Actinonin has also been identified as an effective inhibitor of human meprin α (Ki = 20 nM), a zinc endopeptidase that cleaves matrix proteins. More recently actinonin has been shown to inhibit tumor cell invasion and matrix degradation and to induce apoptosis in animal models by targeting human mitochondrial peptide deformylase. A potent in vivo inhibitor of collagenase. Actinonin is a naturally occurring antibacterial agent that has demonstrated anti-tumor activity. Actinonin is also an antibiotic and CD13/aminopeptidase N (APN) inhibitor, has been shown to be cytotoxic to tumor cell lines in vitro. Actinonin inhibited growth of NB4 and HL60 human cell lines and AKR mouse leukemia cells in vitro with an IC50 of about 2-5 micrograms/ml. Actinonin induces a G1 arrest in HL60 and NB4 cells; apoptosis was observed in 20-35% of the cells. Actinonin showed dose-dependent antitumor effects on AKR leukemia in vivo, resulting in a survival advantage.
Acumapimod is an inhibitor of p38α MAPK (IC50 = <1 μM). It increases survival and reduces the number of macrophages in bronchoalveolar lavage fluid (BALF) in a mouse model of infection with influenza H1N1 A/PR/8/34 when administered at a dose of 6 mg/kg. Acumapimod (3 mg/kg) reduces the number of neutrophils in BALF in rats exposed to aerosolized LPS alone or in combination with tobacco smoke. It also inhibits airway epithelium mucus hyperplasia in rats exposed to aerosolized LPS and tobacco smoke (ED50 = 0.3 mg/kg). Acumapimod, also known as BCT-197, is a potent P38 mitogen-activated protein kinase inhibitor. The p38 protein kinases, in particular p38α and p38β, regulate the production of multiple inflammatory mediators.
N-[(5S)-5-amino-5-carboxypentanoyl]-L-cysteinyl-D-valine is a tripeptoid arising from cleavage of both rings of a penicillin derivative. It is a conjugate acid of a N-[(5S)-5-ammonio-5-carboxylatopentanoyl]-L-cysteinyl-D-valinate.
ACY-738 is an inhibitor of histone deacetylase 6 (HDAC6; IC50 = 1.7 nM). It is selective for HDAC6 over HDAC1-3 (IC50s = 94, 128, and 218 nM, respectively). ACY-738 (5 mg/kg) increases acetylation of α-tubulin in mouse brain. It increases exploratory activity in a novel open-field test and reduces immobility time in a tail suspension test in wild-type, but not neural cell-selective HDAC6 knockout, mice when administered at a dose of 50 mg/kg, indicating anxiolytic and antidepressant-like activity, respectively. ACY-738 (100 mg/kg in the diet) attenuates decreases in caudal nerve sensory nerve action potential (SNAP) amplitude and increases in hind paw mechanical hypersensitivity in a mouse model of peripheral neuropathy induced by vincristine. It decreases hepatorenal cystogenesis in a rat model of polycystic liver disease when administered at a dose of 30 mg/kg. ACY-738 demonstrates inhibitory activity against recombinant HDAC6 with IC50 values of 1.7 nM, with respective average selectivity over class I HDACs being 100-fold. ACY-738 is a potent and selective HDAC6 inhibitor with improved brain bioavailability. ACY-738 inhibits HDAC6 with low nanomolar potency and a selectivity of 60- to 1500-fold over class I HDACs. ACY-738 induces dramatic increases in α-tubulin acetylation in brain and stimulate mouse exploratory behaviors in novel, but not familiar environments.
ACY-775 is an inhibitor of histone deacetylase 6 (HDAC6; IC50 = 0.0075 µM). It is selective for HDAC6 over HDAC1, HDAC2, and HDAC3 (IC50s = 2.1, 2.5, and 11.2 µM, respectively). ACY-775 (2.5 µM) increases α-tubulin acetylation at lysine 40 in RN46A-B14 serotonergic cells. It increases the distance traveled in the center of the open field test and decreases immobility time in the tail suspension test, indicating anxiolytic- and antidepressant-like activities, respectively, in mice when administered at a dose of 50 mg/kg. ACY-775 is a potent and selective HDAC6 inhbiitor. ACY-775 inhibits HDAC6 with low nanomolar potency and a selectivity of 60- to 1500-fold over class I HDACs. ACY-775 shares the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm.
Acyclovir is a guanosine analog that has antiviral activity in vitro against the herpes simplex viruses, varicella zoster virus, Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 (ID50s = 0.1-63.1 μM). It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase. During DNA replication, the phosphorylated form of acyclovir is preferentially incorporated into viral DNA, resulting in premature chain termination and inhibition of further DNA polymerase activity. Acyclovir (5 mg/kg) reduces viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16.3 Acyclovir (Zovirax) is classified as an antiviral used in the treatment of Herpes genitalis, herpes simplex, herpes zoster and other diseases. Acyclovir inhibits the replication of viral DNA needed to reproduce itself. Phosphorylation by herpes simplex virus thymidine kinase (HSV-TK) leads to the formation of acycloguanosine triphosphate that competitively inhibits the viral DNA polymerase. Acycloguanosine can be used to induce apoptosis in cells transfected with HSV-TK. Inhibits replication of cytomegalovirus by a mechanism that is independent of its phosphorylation by viral or cellular thymidine kinase. Acyclovir is a nucleoside analogue antiviral drug. It is a highly potent inhibitor of herpes simplex virus. It is related to cytarabine, idoxuridine, trifluridine and vidarabine. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Acyclovir is an acyclic guanosine derivative effective in the treatment of skin infections caused by herpes simplex virus. Acyclovir is an antiviral agent with activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella zoster virus. Acyclovir is converted by a herpesvirus enzyme into acyclovir triphosphate that inhibits the synthesis of deoxyribonucleic acid (DNA) molecules in the virally infected cells, thereby inhibiting viral replication. It induces apoptosis in cells transfected with HSV-TK (suicidal gene therapy).
Acyclovir alaninate is a pro-drug of Acyclovir. Acyclovir is a nucleic acid analog made from guanosine and is used in the treatment of chickenpox, shingles, and herpes simplex virus. Acyclovir works by decreasing the production of DNA of the virus and i shows very low cytotoxicity.